cis-Terbinafine

概要

説明

cis-Terbinafine is an antifungal compound belonging to the allylamine class of antifungal agents. It is primarily used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting a fungicidal effect .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cis-Terbinafine involves several key steps. One method starts with tert-butyl acetylene, which is converted into 3,3-dimethyl-1-butynyl lithium through a reaction with n-butyl lithium. This intermediate is then reacted with acrolein to form 13-hydroxy-6,6-dimethyl-1-heptene-4-alkyne. Halogenation of this intermediate produces 2E/Z-1-bromo-6,6-dimethyl-2-heptene-4-alkyne. Finally, the intermediate is condensed with N-methyl-1-naphthylmethylamine under alkaline conditions to yield Terbinafine free base, which is then salified with hydrogen chloride to obtain Terbinafine hydrochloride (Z)- .

Industrial Production Methods: Industrial production of Terbinafine hydrochloride involves the addition of 6,6-dimethyl-3-hydroxy-4-alkyne-1-heptene, a solvent, and sodium bicarbonate into a reaction kettle. This mixture is cooled and reacted with 4-methylbenzenesulfonyl chloride. The resulting product is then reacted with potassium carbonate and N-methyl-1-naphthylmethylamine at 60-65°C. The organic layer is separated, concentrated, and crystallized to obtain high-purity Terbinafine hydrochloride .

化学反応の分析

Types of Reactions: cis-Terbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Terbinafine can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Terbinafine, which can have different antifungal properties and applications .

科学的研究の応用

Antifungal Applications

1. Treatment of Dermatophyte Infections

Cis-terbinafine is widely used in the treatment of superficial fungal infections, particularly those caused by dermatophytes such as Trichophyton rubrum and Microsporum canis. It works by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungal cell membranes, leading to cell death.

2. Combination Therapy

Recent studies indicate that combining this compound with other antifungal agents, such as itraconazole, significantly improves cure rates for resistant fungal infections. A meta-analysis demonstrated that this combination therapy yielded a relative risk (RR) of 2.01 for improved outcomes compared to terbinafine monotherapy .

| Study | Combination Therapy | Cure Rate (%) | Population |

|---|---|---|---|

| Gupta et al. (2001) | Terbinafine + Itraconazole | 56.5 | Canadian |

| Sharma et al. (2019) | Terbinafine + Itraconazole | 58.3 | Indian |

Oncological Applications

1. Colorectal Cancer (CRC) Prevention

Emerging research suggests that this compound may have antitumor effects, particularly in colorectal cancer. A study using multiple mouse models demonstrated that this compound treatment led to a significant reduction in tumor size and number, with a 43% decrease in tumors in the AOM/DSS-induced CRC model compared to controls .

- Mechanisms of Action : The antitumor effects are attributed to two primary mechanisms:

- Inhibition of Tumor Cell Proliferation : this compound directly inhibits CRC cell proliferation by targeting squalene epoxidase.

- Modulation of Gut Microbiota : It alters the gut fungal landscape and reduces myeloid-derived suppressor cell (MDSC) infiltration, enhancing antitumor immune responses.

Delivery Mechanisms

1. Dermal Targeting

Innovative formulations have been developed to enhance the delivery of this compound through the skin. Research indicates that multi-ethosomal carriers significantly improve targeting efficiency and antifungal activity against Candida albicans strains .

| Formulation Type | MIC (µg/mL) |

|---|---|

| Terbinafine alone | 0.25 |

| Multi-Ethosomal | 0.0625 |

Safety and Efficacy

1. Pregnancy Considerations

A cohort study has evaluated the safety profile of oral and topical terbinafine use during pregnancy, indicating no significant association with malformations or spontaneous abortions . This finding is crucial for clinicians when considering treatment options for pregnant patients.

作用機序

cis-Terbinafine exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase, which is involved in the synthesis of ergosterol. This inhibition leads to a decrease in ergosterol levels and an accumulation of squalene within the fungal cell, disrupting the cell membrane and causing cell death . The compound has a high affinity for fungal enzymes but a low affinity for human cytochrome P-450 enzymes, resulting in fewer side effects .

類似化合物との比較

Naftifine: Another allylamine antifungal with a similar mechanism of action but different pharmacokinetic properties.

Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase but has a different chemical structure.

Tolnaftate: A thiocarbamate antifungal that inhibits squalene epoxidase but is less potent than Terbinafine.

Uniqueness: cis-Terbinafine is unique due to its high potency, broad-spectrum antifungal activity, and favorable safety profile. It is particularly effective against dermatophytes and has a longer duration of action compared to other antifungals .

生物活性

Introduction

Cis-Terbinafine, a stereoisomer of the well-known antifungal agent terbinafine, is primarily recognized for its potent activity against fungal infections. However, recent studies have expanded its potential applications beyond antifungal therapy, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and emerging therapeutic roles.

This compound exerts its antifungal effects primarily by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to the accumulation of squalene, which is toxic to fungal cells, ultimately resulting in cell death. The mechanism can be summarized as follows:

- Inhibition of Ergosterol Synthesis : By blocking squalene epoxidase, this compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes.

- Accumulation of Toxic Metabolites : The buildup of squalene and other intermediates causes membrane destabilization and cell lysis.

Table 1: Comparison of Antifungal Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.1 mg/L |

| Terbinafine | Aspergillus fumigatus | 0.05 mg/L |

| Itraconazole | Candida krusei | 0.5 mg/L |

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound, particularly in colorectal cancer (CRC). A study indicated that this compound not only inhibits CRC cell proliferation but also alters the tumor microenvironment by modulating immune responses.

Key Findings from Recent Studies

- Cell Viability Reduction : Treatment with this compound significantly decreased the viability of various CRC cell lines (HCT116, HT29) at concentrations ranging from 1 to 50 µM .

- Mechanisms of Action :

Case Study: Colorectal Cancer

In a population-based cohort study conducted in Sweden, post-diagnostic use of terbinafine was associated with reduced mortality and lower metastasis rates in CRC patients compared to non-users. This suggests a potential role for this compound as an adjuvant therapy in cancer treatment .

Table 2: Effects on Colorectal Cancer Cells

| Treatment | Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 70% at 10 µM | Apoptosis induction |

| This compound | HT29 | 65% at 20 µM | Disruption of nucleotide synthesis |

| Control | - | - | - |

Applications Beyond Antifungal Use

The versatility of this compound extends beyond its antifungal properties:

特性

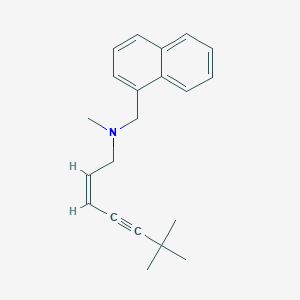

IUPAC Name |

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXUEMWDBAQBQ-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151045 | |

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78628-81-6 | |

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbinafine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBINAFINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is analyzing (Z)-terbinafine important in the context of terbinafine-loaded PLGA drug delivery systems?

A: (Z)-terbinafine is a known impurity of terbinafine []. Monitoring impurities like (Z)-terbinafine in pharmaceutical formulations, particularly those designed for controlled release like PLGA systems, is crucial for several reasons:

Q2: How does the developed UHPLC method contribute to a better understanding of terbinafine-loaded PLGA systems?

A: The developed ultra-high performance liquid chromatography (UHPLC) method offers a fast, sensitive, and robust way to quantify terbinafine and its impurities, including (Z)-terbinafine, in PLGA formulations []. This allows researchers to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。